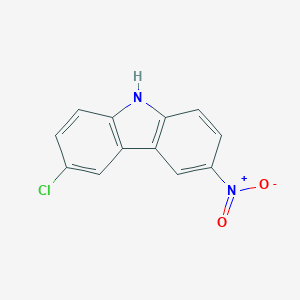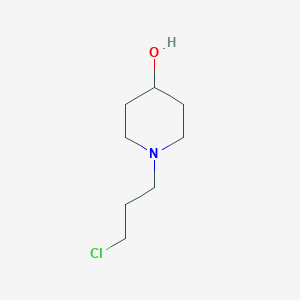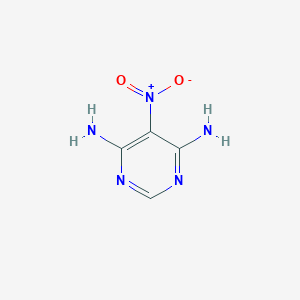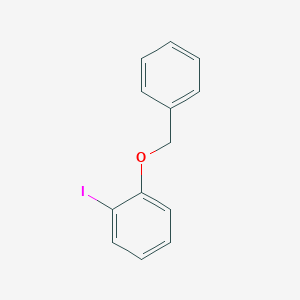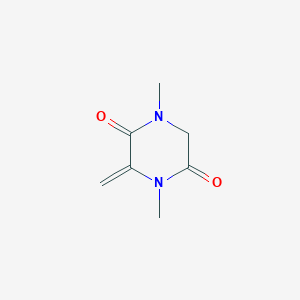
1,4-Dimethyl-3-methylenepiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-methylenepiperazine-2,5-dione (DMMD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMMD is a cyclic imide that has two methyl groups and a methylene bridge between two nitrogen atoms.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood. However, studies have suggested that 1,4-Dimethyl-3-methylenepiperazine-2,5-dione may act as a nucleophile and react with electrophilic compounds to form adducts. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been shown to have antioxidant and anti-inflammatory properties. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a stable compound that can be easily synthesized and purified. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be used as a building block in the synthesis of various biologically active compounds. However, the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood, and further studies are needed to fully understand its potential applications.
Orientations Futures
Future research on 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could focus on elucidating its mechanism of action and identifying potential targets for its use in the treatment of neurodegenerative diseases. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could also be studied for its potential applications in the synthesis of new materials with unique properties. Additionally, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could be studied for its potential applications in the development of new drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a cyclic imide that has gained attention in the scientific community due to its potential applications in various fields. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be easily synthesized and purified and has been used as a building block in the synthesis of biologically active compounds. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione and its potential applications in various fields.
Méthodes De Synthèse
1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be synthesized by reacting maleic anhydride with dimethylamine in the presence of a catalyst. The reaction yields 1,4-Dimethyl-3-methylenepiperazine-2,5-dione as a white crystalline solid with a melting point of 155-158°C. The purity of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be increased by recrystallization.
Applications De Recherche Scientifique
1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been used as a building block in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been used as a monomer in the synthesis of polymers with potential applications in drug delivery systems and tissue engineering.
Propriétés
Numéro CAS |
198877-45-1 |
|---|---|
Nom du produit |
1,4-Dimethyl-3-methylenepiperazine-2,5-dione |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1,4-dimethyl-3-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h1,4H2,2-3H3 |
Clé InChI |
MBPAYCYFVDWRSB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=C)C1=O)C |
SMILES canonique |
CN1CC(=O)N(C(=C)C1=O)C |
Synonymes |
2,5-Piperazinedione, 1,4-dimethyl-3-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



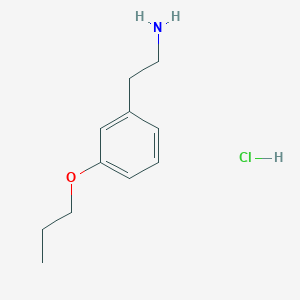


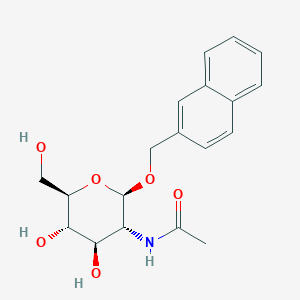
![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


